molecular formula C22H22N2O6 B4933886 [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B4933886
M. Wt: 410.4 g/mol
InChI Key: PBFIICONJVWXBL-GRSHGNNSSA-N
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Description

[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, an acetylanilino group, and a methoxyphenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13(25)17-6-5-7-18(12-17)24-22(28)19(23-14(2)26)10-16-8-9-20(30-15(3)27)21(11-16)29-4/h5-12H,1-4H3,(H,23,26)(H,24,28)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFIICONJVWXBL-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetamido Group: This step involves the reaction of aniline with acetic anhydride to form N-phenylacetamide.

    Introduction of the Acetylanilino Group: The N-phenylacetamide is then reacted with acetic anhydride and a suitable catalyst to introduce the acetylanilino group.

    Formation of the Methoxyphenyl Acetate Moiety: This step involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyphenyl acetate.

    Coupling Reaction: The final step involves coupling the intermediate products through a condensation reaction to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Use of Catalysts: Catalysts like sulfuric acid or hydrochloric acid to enhance reaction rates.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure high yield and purity.

    Purification Techniques: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-hydroxyphenyl] acetate
  • [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] acetate
  • [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methylphenyl] acetate

Uniqueness

The uniqueness of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, the methoxy group may enhance its solubility and ability to interact with specific molecular targets.

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